REACTION_CXSMILES
|
[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].Cl[CH2:12][CH2:13][CH2:14][OH:15]>CN(C=O)C>[C:1]([O:9][CH2:12][CH2:13][CH2:14][OH:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
Sodium benzoate
|
Quantity
|
96.32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
63.06 g
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 135°-175° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
removed 38 g of sodium chloride (97% of theory)
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
CUSTOM
|
Details
|
was partially evaporated at reduced pressure at <40° C
|
Type
|
ADDITION
|
Details
|
The concentrated filtrate was poured into ice water
|
Type
|
EXTRACTION
|
Details
|
extracted well with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled through a Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |